molecular formula C16H18ClNO2 B444808 (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine CAS No. 423736-96-3

(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine

Cat. No. B444808
CAS RN: 423736-96-3
M. Wt: 291.77g/mol
InChI Key: FCTFPEAPJBUBCW-UHFFFAOYSA-N
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Description

“(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine” is a chemical compound with the molecular formula C16H18ClNO2 . It is a solid substance and its IUPAC name is (3-chlorophenyl)-N-(3,4-dimethoxybenzyl)methanamine .


Molecular Structure Analysis

The molecular structure of “(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine” can be represented by the InChI code: 1S/C16H18ClNO2.BrH/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine” has a molecular weight of 372.69 . It is a solid at room temperature . The compound’s InChI key is VXTNUVZACXGNFM-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Reactions

  • (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine and its derivatives are key intermediates in various chemical syntheses. For instance, N-(3′,5′-dimethyl-4′-hydroxybenzyl)-N-tosyl-3,4-dimethoxybenzyl amine is a significant intermediate in the synthesis of isoindolines (B. Raju, P. Neelakantan, U. T. Bhalerao, 2007).
  • The compound is used in the synthesis of oligoribonucleotides, particularly as a protecting group for the 2′-hydroxyl group in their synthesis (H. Takaku, T. Ito, K. Imai, 1986).
  • It has been employed as an N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxides, showcasing its versatility in organic synthesis (Evelyne Grunder-Klotz, J. Ehrhardt, 1991).

Application in Drug Synthesis

Photogeneration and Coating Applications

  • It is involved in the photogeneration of organic amines from alpha-dimethyl-3,5-dimethoxybenzyl carbamates, which is a novel approach in thin film coatings (J. Fréchet, J. Cameron, 1991).

Role in Biological Studies

Other Chemical Applications

  • The compound's derivatives have been used as protecting groups in the synthesis of glycosyl donors, showcasing its utility in carbohydrate chemistry (N. Kelly, K. Jensen, 2001).

properties

IUPAC Name

1-(3-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-19-15-7-6-13(9-16(15)20-2)11-18-10-12-4-3-5-14(17)8-12/h3-9,18H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTFPEAPJBUBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366383
Record name 1-(3-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine

CAS RN

423736-96-3
Record name 1-(3-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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